4-fluoro-5-methoxy-1-methyl-1H-indole

Catalog No.
S13092288
CAS No.
M.F
C10H10FNO
M. Wt
179.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-fluoro-5-methoxy-1-methyl-1H-indole

Product Name

4-fluoro-5-methoxy-1-methyl-1H-indole

IUPAC Name

4-fluoro-5-methoxy-1-methylindole

Molecular Formula

C10H10FNO

Molecular Weight

179.19 g/mol

InChI

InChI=1S/C10H10FNO/c1-12-6-5-7-8(12)3-4-9(13-2)10(7)11/h3-6H,1-2H3

InChI Key

HGMVGAMWXOMPBE-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C1C=CC(=C2F)OC

4-Fluoro-5-methoxy-1-methyl-1H-indole is a substituted indole compound characterized by the presence of a fluorine atom at the 4-position, a methoxy group at the 5-position, and a methyl group at the 1-position of the indole ring. This compound is part of a larger family of indole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. The molecular formula for this compound is C10H10FNO, and it exhibits unique structural features that influence its chemical reactivity and biological interactions.

The chemical reactivity of 4-fluoro-5-methoxy-1-methyl-1H-indole can be attributed to its electron-rich indole system, which allows for various electrophilic substitution reactions. The methoxy group acts as an electron-donating substituent, enhancing the compound's reactivity at positions susceptible to electrophilic attack. Common reactions include:

  • Electrophilic Aromatic Substitution: The presence of the methoxy group facilitates substitutions at the 2 and 7 positions of the indole ring.
  • Nucleophilic Reactions: The fluorine atom can participate in nucleophilic substitution reactions under certain conditions, allowing for further functionalization of the compound.

Indoles, including 4-fluoro-5-methoxy-1-methyl-1H-indole, have been extensively studied for their biological properties. This compound has shown potential in various pharmacological activities:

  • Anticancer Activity: Some studies suggest that indole derivatives can inhibit tumor growth and induce apoptosis in cancer cells.
  • Antimicrobial Properties: Indoles have demonstrated effectiveness against various bacterial and fungal strains.
  • Neuroprotective Effects: Certain indole compounds exhibit neuroprotective activities, making them candidates for treating neurodegenerative diseases.

The synthesis of 4-fluoro-5-methoxy-1-methyl-1H-indole can be achieved through several methods:

  • Nucleophilic Substitution: Starting from commercially available precursors such as 5-methoxyindole, fluorination can be performed using fluorinating agents.
  • Bischler-Napieralski Reaction: This method involves cyclization of appropriate precursors in the presence of acid catalysts to form the indole structure.
  • Microwave-Assisted Synthesis: Recent advancements include microwave-assisted methods that enhance reaction rates and yields.

For instance, one synthetic route involves reacting 2-fluoro-4-nitroanisole with 4-chlorophenoxyacetonitrile followed by reduction steps to yield the desired compound in high purity .

4-Fluoro-5-methoxy-1-methyl-1H-indole has several applications across different fields:

  • Pharmaceuticals: As a building block in drug design, this compound is explored for developing new therapeutic agents targeting cancer and infectious diseases.
  • Material Science: Its unique electronic properties make it suitable for applications in organic electronics and photonic devices.
  • Biochemistry: Used as a probe in biochemical assays to study enzyme activity or receptor interactions.

Studies on the interactions of 4-fluoro-5-methoxy-1-methyl-1H-indole with biological targets have revealed insights into its mechanism of action:

  • Protein Binding: Investigations into how this compound binds to specific proteins can elucidate its pharmacodynamics.
  • Receptor Interaction: Research has focused on its affinity for various receptors, contributing to understanding its therapeutic potential.

These studies often employ techniques such as surface plasmon resonance or fluorescence spectroscopy to quantify binding interactions.

Several compounds share structural similarities with 4-fluoro-5-methoxy-1-methyl-1H-indole. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
5-MethoxyindoleMethoxy group at position 5Lacks fluorine substitution; serves as a precursor
4-FluoroindoleFluorine at position 4No methoxy or methyl groups; different reactivity
6-Fluoro-5-methoxyindoleFluorine at position 6Different position affects biological activity
7-MethoxyindoleMethoxy group at position 7Altered reactivity profile due to methoxy placement

These compounds highlight the uniqueness of 4-fluoro-5-methoxy-1-methyl-1H-indole, particularly its combination of functional groups which influences both its chemical behavior and biological activity.

XLogP3

2.1

Hydrogen Bond Acceptor Count

2

Exact Mass

179.074642105 g/mol

Monoisotopic Mass

179.074642105 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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